C25H19F2NO5

Prostanoid Receptor Pharmacology Drug Selectivity Pain and Inflammation

C25H19F2NO5, also known as RO3244794, is a synthetic small molecule characterized as a potent and selective antagonist of the prostacyclin (IP) receptor. Its IUPAC name is 3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, and it possesses a molecular weight of 451.43 g/mol.

Molecular Formula C25H19F2NO5
Molecular Weight 451.4 g/mol
Cat. No. B12632938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H19F2NO5
Molecular FormulaC25H19F2NO5
Molecular Weight451.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CO)NC(=O)COC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC(=CC(=C4)F)F
InChIInChI=1S/C25H19F2NO5/c26-18-8-17(9-19(27)11-18)21-10-16-6-7-20(12-23(16)33-25(21)31)32-14-24(30)28-22(13-29)15-4-2-1-3-5-15/h1-12,22,29H,13-14H2,(H,28,30)/t22-/m1/s1
InChIKeyGSNUSTHOUIZZGV-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RO3244794 (C25H19F2NO5): Chemical Identity and Baseline Properties as a Selective IP Receptor Antagonist


C25H19F2NO5, also known as RO3244794, is a synthetic small molecule characterized as a potent and selective antagonist of the prostacyclin (IP) receptor [1]. Its IUPAC name is 3-(4-fluorophenyl)-2-[[5-(4-fluorophenyl)-1-benzofuran-2-yl]methoxycarbonylamino]propanoic acid, and it possesses a molecular weight of 451.43 g/mol [2]. The compound features a unique benzofuran core with two para-fluorophenyl substituents and a phenylalanine-derived carbamate moiety [2]. It is a chiral molecule, with the D- or R-isomer being the active form [1]. RO3244794 is primarily utilized as a pharmacological tool to dissect the role of prostacyclin signaling in various physiological and pathological processes, including inflammation, nociception, and hepatic injury .

Why Generic IP Antagonists Cannot Substitute for RO3244794 (C25H19F2NO5) in Experimental Design


The prostacyclin (IP) receptor field contains several tool compounds, but substituting one for another without considering their distinct selectivity profiles can lead to confounding data. The closest analog to RO3244794 is RO1138452 (CAY10441), another IP receptor antagonist. While both compounds target the IP receptor, they exhibit markedly different off-target interactions. A direct comparative study revealed that RO1138452 demonstrates significant affinity for I2 imidazoline (pKi = 8.3) and platelet-activating factor (PAF) receptors (pKi = 7.9), whereas RO3244794 is highly selective for the IP receptor with no appreciable affinity for these sites [1]. This difference is critical; using a less selective antagonist like RO1138452 may produce effects that cannot be solely attributed to IP receptor blockade, thus complicating data interpretation in studies of pain, inflammation, or cardiovascular function. Therefore, RO3244794 is the preferred agent when experimental integrity demands a clean, on-target pharmacological effect.

Quantitative Evidence Guide: Verifiable Differentiation of RO3244794 (C25H19F2NO5) from Analogs


Superior Receptor Selectivity: RO3244794 vs. RO1138452 (CAY10441) Off-Target Profile Comparison

In a comprehensive selectivity panel, RO3244794 demonstrated a cleaner pharmacological profile compared to the closest analog RO1138452. While both are IP receptor antagonists, RO1138452 exhibited significant off-target binding at the I2 imidazoline receptor (pKi = 8.3) and the PAF receptor (pKi = 7.9). In contrast, RO3244794 showed minimal affinity for these receptors, and its binding to other prostanoid receptors was negligible (EP1: pKi < 5, EP3: 5.38, EP4: 5.74, TP: 5.09) [1].

Prostanoid Receptor Pharmacology Drug Selectivity Pain and Inflammation

Quantified In Vivo Anti-Hyperalgesic Efficacy of RO3244794 in a Rodent Model of Inflammatory Pain

In a carrageenan-induced mechanical hyperalgesia model, oral administration of RO3244794 produced a dose-dependent anti-hyperalgesic effect. This effect was comparable to that of the structurally distinct analog RO1138452, confirming that the effect is class-specific but highlighting a distinct oral potency window. Both compounds significantly reduced hyperalgesia, but the effective oral dose ranges differed, with RO3244794 being active at lower doses (0.3-30 mg/kg p.o.) compared to RO1138452 (3-100 mg/kg p.o.) [1].

In Vivo Pharmacology Inflammatory Pain Hyperalgesia

Validation of RO3244794 as a Tool for Dissecting IP-Dependent Mechanisms in Liver Injury Models

The hepatoprotective effects of 1-methylnicotinamide (MNA) in a Concanavalin A (Con A)-induced liver injury model were completely reversed by pretreatment with RO3244794. This established a direct, causal link between the observed protection and the activation of the prostacyclin (IP) receptor [1]. This level of mechanistic insight is only possible with a selective tool like RO3244794.

Hepatology Inflammation Prostacyclin Signaling

Consistent Functional Antagonism of IP Receptor Signaling Across Multiple Assay Platforms

RO3244794 consistently antagonizes IP receptor-mediated cAMP accumulation with high potency. In a recombinant CHO-K1 cell line expressing the human IP receptor, the functional pKi of RO3244794 was determined to be 8.5, which was slightly less potent than RO1138452 (pKi = 9.0) but still well within the range of a high-affinity antagonist [1]. This functional potency is consistent with its binding affinity in the same system (pKi = 6.9) and in human platelets (pKi = 7.7), confirming its robust antagonistic action .

Receptor Pharmacology cAMP Signaling Functional Assays

Optimal Research and Industrial Application Scenarios for RO3244794 (C25H19F2NO5)


Target Validation Studies Requiring High-Confidence IP Receptor Antagonism

When investigating the role of prostacyclin (IP) receptors in novel biological pathways or disease models, off-target effects from non-selective antagonists can lead to false positives or misinterpretation. RO3244794's superior selectivity over the I2 and PAF receptors, compared to the analog RO1138452, makes it the ideal choice for experiments where a clean, on-target pharmacological phenotype is essential. Its use provides high-confidence data that can be directly attributed to IP receptor blockade, accelerating target validation and de-risking downstream drug discovery efforts [1].

In Vivo Pharmacology Studies of Inflammatory and Nociceptive Mechanisms

RO3244794 is an excellent tool for in vivo studies of inflammation and pain. Its validated oral bioavailability and potent anti-hyperalgesic activity in models like carrageenan-induced inflammation [1] make it suitable for both acute and chronic dosing regimens. The established effective oral dose range (0.3-30 mg/kg) allows for flexible experimental design. Researchers can leverage this compound to explore the contribution of endogenous prostacyclin signaling to pain perception and the resolution of inflammation in vivo.

Elucidation of Prostacyclin-Dependent Pathways in Hepatic Pathophysiology

For research groups focused on liver biology, non-alcoholic steatohepatitis (NASH), or immune-mediated hepatitis, RO3244794 provides a validated and published experimental framework. As demonstrated in the Con A-induced liver injury model, RO3244794 can effectively reverse IP receptor-dependent protective effects, thereby confirming the mechanistic role of the prostacyclin pathway [2]. This application extends to exploring the role of IP receptors in other forms of hepatic stress, fibrosis, and regeneration, where the prostacyclin axis is increasingly implicated.

Benchmarking Novel IP Receptor Modulators in Functional Assays

In medicinal chemistry and drug discovery programs targeting the prostanoid receptor family, RO3244794 serves as a well-characterized reference antagonist. Its defined potency in both binding (pKi = 6.9-7.7) and functional assays (pKi = 8.5) provides a quantitative benchmark for comparing the activity of novel compounds. This facilitates the establishment of structure-activity relationships (SAR) and the assessment of functional selectivity for new chemical entities targeting the IP receptor [3].

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